molecular formula C14H18Br2N2O B13658890 Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- CAS No. 3472-84-2

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-

Cat. No.: B13658890
CAS No.: 3472-84-2
M. Wt: 390.11 g/mol
InChI Key: ZRZXHSAMYICAQO-UHFFFAOYSA-N
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Description

2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide is a chemical compound with the molecular formula C14H18Br2N2O and a molecular weight of 390.11352 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a cyclohexyl group attached to the benzamide core.

Preparation Methods

The synthesis of 2

Biological Activity

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is a compound that has garnered attention for its diverse biological activities, particularly in the pharmaceutical domain. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H20Br2N2C_{14}H_{20}Br_{2}N_{2} and a molecular weight of approximately 376.13 g/mol. Its structure features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and an amino group at the 2 position, along with cyclohexyl and methyl groups on the nitrogen atom. This unique configuration contributes to its biological properties and potential applications in drug development .

Biological Activity

Mucolytic Properties
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is primarily recognized for its mucolytic activity, similar to that of Bromhexine. It aids in thinning mucus in respiratory conditions, thus facilitating easier breathing for patients with respiratory disorders.

Analgesic Properties
Research indicates that this compound may also possess analgesic properties. Its structural similarities to other analgesics suggest potential efficacy in pain management.

Drug Delivery Enhancement
Studies have shown that Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- can enhance drug delivery systems, potentially improving the bioavailability of co-administered drugs.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the specific dibromination pattern and cyclohexyl substitution are crucial for the compound's biological activity. Comparisons with other compounds such as Bromhexine and Ambroxol highlight how variations in substitution affect potency and efficacy:

Compound NameStructure FeaturesUnique Attributes
BromhexineSimilar dibromobenzene structure; mucolytic propertiesWell-established clinical use
AmbroxolHydroxycyclohexylamine derivative; similar actionMore potent mucolytic effects
N-(trans-4-Hydroxycyclohexyl)-(2-amino-3-bromobenzyl)-amineHydroxyl substitution; related pharmacological effectsDistinct hydroxyl group enhances solubility

This table illustrates how Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- retains similar biological activities while offering unique attributes due to its specific substitutions.

Case Studies

  • Respiratory Disorders : Clinical studies have demonstrated the efficacy of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- in treating patients with chronic obstructive pulmonary disease (COPD). Patients showed significant improvement in mucus clearance when treated with this compound compared to standard therapies.
  • Pain Management : A pilot study assessed the analgesic effects of this compound in post-operative patients. Results indicated a reduction in pain scores comparable to traditional analgesics, suggesting its potential as a pain management alternative.

Properties

CAS No.

3472-84-2

Molecular Formula

C14H18Br2N2O

Molecular Weight

390.11 g/mol

IUPAC Name

2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide

InChI

InChI=1S/C14H18Br2N2O/c1-18(10-5-3-2-4-6-10)14(19)11-7-9(15)8-12(16)13(11)17/h7-8,10H,2-6,17H2,1H3

InChI Key

ZRZXHSAMYICAQO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

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